Pyronaridine Tetraphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiparasitic Effects Beyond Malaria

Studies suggest pyronaridine tetraphosphate might hold promise against other parasitic diseases. Research has shown in vitro (in a lab setting) activity against Leishmania parasites, the causative agent of Leishmaniasis, a potentially life-threatening vector-borne disease []. Further research is needed to determine its effectiveness in vivo (within a living organism) and its potential as a treatment for Leishmaniasis.

Drug Repurposing for New Applications

The concept of drug repurposing involves investigating existing medications for potential use against new diseases. Pyronaridine tetraphosphate's mechanism of action, particularly its effects on parasite cell death pathways, has attracted interest for repurposing research. Studies have explored its potential role in treating Chagas disease, a parasitic illness caused by Trypanosoma cruzi []. More research is necessary to assess its efficacy and safety in this context.

Understanding Malaria Parasite Biology

Pyronaridine tetraphosphate can be a valuable tool in research aimed at understanding the biology of malaria parasites. Scientists can leverage its antiparasitic properties to study parasite life cycle stages, drug resistance mechanisms, and potential new drug targets []. This knowledge can inform the development of more effective antimalarial therapies.

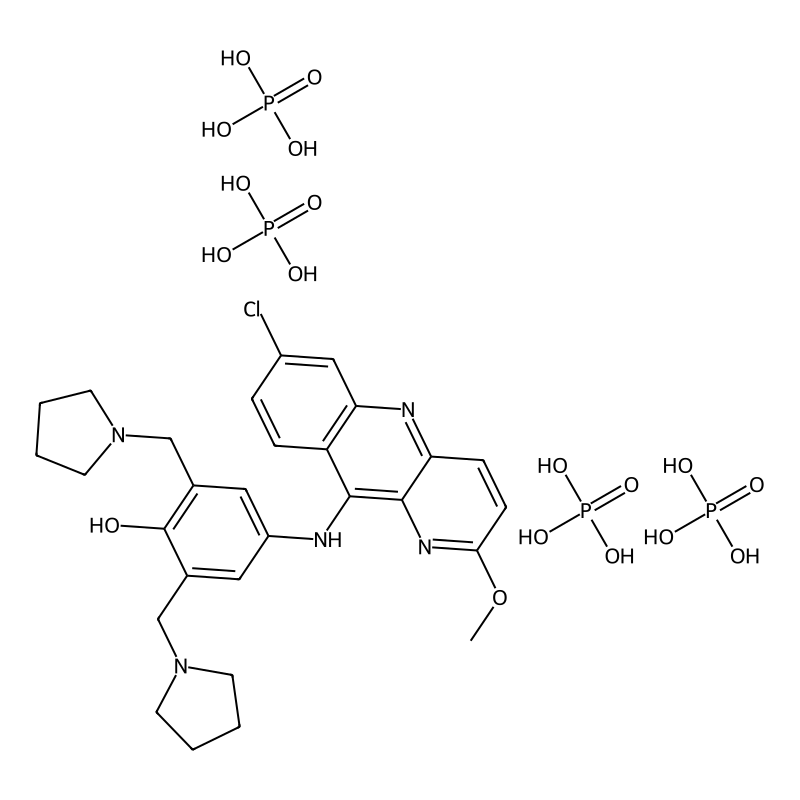

Pyronaridine tetraphosphate is a synthetic antimalarial compound derived from the benzonaphthyridine class. It is characterized as a yellow, hygroscopic powder that is odorless and exhibits a bitter taste. The empirical formula of pyronaridine tetraphosphate is , with a molecular weight of approximately 910.03 g/mol when considering the tetraphosphate salt form . The compound is sparingly soluble in water, with a solubility of about 1.46% w/v, which aids in its oral bioavailability .

The exact mechanism by which pyronaridine tetraphosphate exerts its antiviral and anti-inflammatory effects is still under investigation []. However, proposed mechanisms include:

- Inhibition of viral replication: The compound might interfere with the ability of viruses to replicate inside host cells [].

- Modulation of the immune response: Pyronaridine tetraphosphate may regulate the immune system's inflammatory response, potentially reducing tissue damage caused by viral infections [].

As pyronaridine tetraphosphate is a relatively new research compound, comprehensive safety data is not yet established. Further studies are needed to assess its potential toxicity, flammability, and reactivity [].

Limitations and Future Directions

While initial research on pyronaridine tetraphosphate is promising, more extensive investigations are crucial. These include:

- In-depth studies on its mechanism of action to optimize its therapeutic potential.

- Preclinical and clinical trials to evaluate its safety and efficacy in humans.

- Formulation development to create suitable drug delivery systems.

Pyronaridine tetraphosphate functions primarily through its interaction with the malaria parasite's food vacuole. It forms a complex with haematin, inhibiting its polymerization into haemozoin, thereby increasing free haem levels that are toxic to the parasite . This mechanism disrupts the detoxification process within the parasite, leading to increased oxidative stress and ultimately parasite death. Additionally, pyronaridine has been shown to intercalate into DNA and inhibit DNA topoisomerase II enzymes, although the significance of this action in its antimalarial efficacy remains uncertain .

Pyronaridine exhibits potent antimalarial activity against Plasmodium falciparum and Plasmodium berghei. Clinical studies have demonstrated its effectiveness in treating malaria, with a reported cure rate of 100% in some trials compared to lower rates for traditional treatments like chloroquine . The drug's unique mechanism of action—targeting haematin—distinguishes it from other antimalarials and contributes to its efficacy even in strains resistant to conventional therapies .

The synthesis of pyronaridine involves several steps that typically include the formation of the benzonaphthyridine core followed by functionalization to introduce the necessary side chains. While specific synthetic pathways may vary, they generally focus on achieving high yields and purity suitable for pharmaceutical applications. Detailed methodologies are often proprietary or not extensively documented in public literature.

Primarily used as an antimalarial agent, pyronaridine tetraphosphate has been formulated for oral administration as well as injectable forms. It is also being investigated for potential applications beyond malaria treatment, including anticancer properties and antiviral effects against viruses such as Ebola and SARS-CoV-2 when combined with artesunate . The combination therapy of pyronaridine and artesunate has shown synergistic effects, enhancing therapeutic outcomes while reducing toxicity .

Studies on drug interactions reveal that pyronaridine can influence the pharmacokinetics of other medications. For instance, it has been noted that co-administration with certain anesthetics may increase the risk of methemoglobinemia . Furthermore, resistance studies indicate that while cross-resistance can occur with related compounds like mepacrine and amodiaquine, pyronaridine maintains effectiveness against some resistant strains of malaria parasites under specific conditions .

Pyronaridine shares structural similarities with several other compounds used in antimalarial therapies. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Chloroquine | 4-aminoquinoline | Inhibits heme polymerization | Widely used but resistance is common |

| Mefloquine | Quinoline derivative | Disrupts parasite food vacuole | Effective against resistant strains |

| Amodiaquine | Aminoquinoline | Similar to chloroquine but with different side chains | Associated with more side effects |

| Artesunate | Sesquiterpene lactone | Produces free radicals that damage parasite cells | Often used in combination therapies |

| Piperaquine | 4-aminoquinoline derivative | Inhibits heme polymerization | Long half-life; often combined with dihydroartemisinin |

Pyronaridine's distinct mechanism targeting haematin sets it apart from these compounds, providing an alternative treatment option especially in cases where resistance to other drugs is prevalent.

Aqueous and Organic Solvent Solubility Profiles

The solubility characteristics of pyronaridine tetraphosphate demonstrate significant differences between the tetraphosphate salt and the free base form across various solvent systems. The tetraphosphate salt exhibits sparingly soluble behavior in water with a solubility of 1.46% w/v [1] [2] [3] [4], representing a substantial improvement over the free base, which shows very sparingly soluble characteristics with only 0.02% w/v solubility in water [3] [4]. This enhanced aqueous solubility of the salt form directly facilitates oral absorption and bioavailability [1] [2].

In organic solvents, pyronaridine tetraphosphate demonstrates limited solubility across most systems. The compound shows soluble behavior in dimethyl sulfoxide with a concentration of 12.5 milligrams per milliliter (equivalent to 13.74 millimolar) [5] [6]. Conversely, the free base exhibits different solubility patterns, being sparingly soluble in chloroform (1.34% w/v) and slightly soluble in both methanol (0.29% w/v) and ethanol (0.42% w/v) [1] [2]. The free base demonstrates very slightly soluble characteristics in octanol [1] [2].

At physiological pH 7.4, the calculated solubility of pyronaridine tetraphosphate reaches 168 micromolar [3], indicating sufficient solubility for biological activity. These solubility profiles have important implications for formulation development and drug delivery strategies.

Hydrophobicity Index Determination

The hydrophobicity index, expressed as Rm values, provides quantitative assessment of the relative hydrophobic character of pyronaridine tetraphosphate. The tetraphosphate salt demonstrates an Rm value of 0.872 when extrapolated to 100% water concentration [1] [2] [4], while the free base exhibits a lower Rm value of 0.773 [1] [2] [4]. The higher hydrophobicity index of the tetraphosphate salt confirms its enhanced aqueous solubility compared to the free base, supporting the pharmaceutical rationale for salt formation.

This hydrophobicity index determination was conducted using reverse-phase chromatography with varying water-organic solvent ratios (30%, 50%, 60%, and 70% aqueous phases) [7], following established methodological protocols for pharmaceutical compounds. The greater Rm value of the salt form correlates directly with its improved water solubility characteristics, demonstrating the effectiveness of tetraphosphate salt formation in modulating the physicochemical properties of the parent compound.

Partition Coefficients and Log P

Octanol-Water Partition Coefficient

The octanol-water partition coefficient measurements reveal substantial differences between pyronaridine tetraphosphate and its free base. The tetraphosphate salt exhibits a log P value of -1.24 ± 0.21, indicating preferential partitioning into the aqueous phase [1] [2]. In contrast, the free base demonstrates a log P value of 0.26 ± 0.02, showing greater lipophilic character [1] [2]. These measurements were conducted using the Leo-Hansch method, providing standardized and reproducible partition coefficient determinations.

The negative log P value of the tetraphosphate salt reflects the influence of the four phosphoric acid moieties, which significantly increase the hydrophilic character of the compound. This enhanced hydrophilicity contributes to improved aqueous solubility while potentially affecting membrane permeability characteristics. The free base, with its positive log P value, demonstrates greater liposolubility [1] [2], which may facilitate cellular uptake and distribution.

pH-Dependent Log D Values

The distribution coefficient (log D) values at physiological pH reveal important discrepancies between experimental measurements and computational predictions. Experimentally determined log D values at pH 7.4 range from 0.2 to 0.4 [3] [4], while computational predictions using various algorithms yield significantly higher values between 4.2 and 5.3 [3] [4]. This substantial discrepancy highlights the complexity of accurately predicting the pH-dependent partitioning behavior of pyronaridine tetraphosphate.

The experimental log D values suggest that pyronaridine exhibits lower lipophilicity under physiological conditions than initially predicted, potentially due to ionization effects and the presence of the tetraphosphate counterions. Despite these relatively low experimental log D values, pyronaridine demonstrates high lipophilicity under physiological pH conditions, with lipophilicity decreasing as pH decreases [3] [4]. This pH-dependent behavior has significant implications for drug absorption, distribution, and efficacy.

pKa Values and Ionization Behavior

Experimental and Computational pKa Determination

Pyronaridine tetraphosphate exhibits four prominent ionization constants, reflecting its complex molecular structure containing multiple ionizable groups. Experimental pKa determination through titration methods, with values extrapolated to the free base, yields the following ionization constants: 7.08 ± 0.05, 7.39 ± 0.05, 9.88 ± 0.05, and 10.30 ± 0.10 [1] [2] [3] [4]. These experimental values were obtained through careful titration analysis of the tetraphosphate salt with subsequent mathematical extrapolation to determine the intrinsic pKa values of the base compound.

Computational pKa predictions using ADMET Predictor software provide comparative values of 5.2, 6.39, 7.54, and 10.1 [3] [4]. The discrepancies between experimental and computational values, particularly for the first two ionization constants, highlight the challenges in accurately predicting the acid-base behavior of complex pharmaceutical compounds. The computational methods appear to underestimate the pKa values for the lower ionization constants while providing reasonable agreement for the higher pKa values.

Physiological pH Ionization Patterns

At physiological pH 7.4, the ionization pattern of pyronaridine tetraphosphate reveals partial ionization across multiple sites. The first two pKa values (7.08 and 7.39) fall close to physiological pH, resulting in partial ionization of these groups [3] [4]. The higher pKa values (9.88 and 10.30) indicate that these ionizable groups remain mostly protonated under physiological conditions [1] [2] [3] [4].

This ionization pattern suggests that pyronaridine exists as a mixture of ionic species at physiological pH, with significant implications for its biological activity and pharmacokinetic properties. The partial ionization contributes to the compound's classification as a lipophilic base drug, enabling its function as a lysosomotropic agent with the ability to accumulate in cellular lysosomes [3] [4]. The high pKa values confirm that pyronaridine remains partly ionized at physiological pH 7.4, affecting its membrane permeability and tissue distribution characteristics.

Polymorphic Forms and Crystallography

Polymorph Identification Techniques

The characterization of polymorphic forms of pyronaridine tetraphosphate requires comprehensive analytical approaches utilizing multiple complementary techniques. Powder X-ray diffraction represents the primary method for polymorph identification, as each crystalline form produces characteristic diffraction patterns that serve as fingerprints for structural identification [8]. The technique captures three-dimensional diffraction patterns in two-dimensional plots, enabling rapid identification of different crystal phases.

Differential scanning calorimetry provides thermal characterization of polymorphic transitions, measuring heat flow differences between sample and reference materials during controlled heating [8]. This technique identifies melting points, crystallization events, and polymorphic transformations through characteristic endothermic and exothermic peaks. Fourier transform infrared spectroscopy offers vibrational spectroscopic analysis sensitive to molecular geometry changes between polymorphic forms [8].

Hot-stage microscopy enables real-time visualization of polymorphic transformations and thermal events, combining microscopic observation with thermal analysis capabilities [8]. Solid-state nuclear magnetic resonance spectroscopy provides detailed information about local molecular environments and crystal packing arrangements, particularly valuable for characterizing subtle structural differences between polymorphic forms [8].

Impact of Polymorphs on Stability and Solubility

The polymorphic behavior of pyronaridine tetraphosphate significantly impacts its pharmaceutical properties. Different crystalline forms exhibit varying solubility characteristics, dissolution rates, and chemical stability profiles [10]. The hygroscopic nature of the compound, classified as hygroscopic according to European Pharmacopoeia standards based on water uptake differences between 40% and 80% relative humidity, indicates potential for moisture-induced crystalline changes [10].

Crystal form selection becomes particularly important for fixed-dose combination formulations, where the high weight fraction of inactive counterions in the tetraphosphate salt presents formulation challenges [10]. Alternative salt forms or crystalline modifications may offer improved pharmaceutical properties, including reduced hygroscopicity, enhanced stability, and optimized dissolution characteristics. The development of novel crystalline forms requires careful characterization to ensure consistent pharmaceutical performance and regulatory compliance.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Health Hazard

Dates

2: Rizk MA, El-Sayed SAE, AbouLaila M, Eltaysh R, Yokoyama N, Igarashi I. Performance and consistency of a fluorescence-based high-throughput screening assay for use in Babesia drug screening in mice. Sci Rep. 2017 Oct 16;7(1):12774. doi: 10.1038/s41598-017-13052-5. PubMed PMID: 29038534; PubMed Central PMCID: PMC5643553.

3: Blessborn D, Kaewkhao K, Song L, White NJ, Day NPJ, Tarning J. Quantification of the antimalarial drug pyronaridine in whole blood using LC-MS/MS - Increased sensitivity resulting from reduced non-specific binding. J Pharm Biomed Anal. 2017 Nov 30;146:214-219. doi: 10.1016/j.jpba.2017.08.023. Epub 2017 Aug 26. PubMed PMID: 28886522; PubMed Central PMCID: PMC5637160.

4: Fall B, Madamet M, Diawara S, Briolant S, Wade KA, Lo G, Nakoulima A, Fall M, Bercion R, Kounta MB, Amalvict R, Benoit N, Gueye MW, Diatta B, Wade B, Pradines B. Ex vivo activity of Proveblue, a methylene blue, against field isolates of Plasmodium falciparum in Dakar, Senegal from 2013-2015. Int J Antimicrob Agents. 2017 Aug;50(2):155-158. doi: 10.1016/j.ijantimicag.2017.03.019. Epub 2017 Jul 6. PubMed PMID: 28689867.

5: Clark RL. Animal Embryotoxicity Studies of Key Non-Artemisinin Antimalarials and Use in Women in the First Trimester. Birth Defects Res. 2017 Aug 15;109(14):1075-1126. doi: 10.1002/bdr2.1035. Epub 2017 Jun 24. Review. Erratum in: Birth Defects Res. 2017 Nov 15;109 (19):1605. PubMed PMID: 28646540.

6: Saganuwan SA. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Cent Nerv Syst Agents Med Chem. 2017;17(3):178-186. doi: 10.2174/1871524917666170502153752. PubMed PMID: 28464765.

7: Kemirembe K, Cabrera M, Cui L. Interactions between tafenoquine and artemisinin-combination therapy partner drug in asexual and sexual stage Plasmodium falciparum. Int J Parasitol Drugs Drug Resist. 2017 Aug;7(2):131-137. doi: 10.1016/j.ijpddr.2017.03.002. Epub 2017 Mar 11. PubMed PMID: 28319724; PubMed Central PMCID: PMC5358947.

8: Diawara S, Madamet M, Kounta MB, Lo G, Wade KA, Nakoulima A, Bercion R, Amalvict R, Gueye MW, Fall B, Diatta B, Pradines B. Confirmation of Plasmodium falciparum in vitro resistance to monodesethylamodiaquine and chloroquine in Dakar, Senegal, in 2015. Malar J. 2017 Mar 16;16(1):118. doi: 10.1186/s12936-017-1773-4. PubMed PMID: 28302108; PubMed Central PMCID: PMC5356232.

9: Wang Y, Zhang Z, Xu S, Wang F, Shen Y, Huang S, Guo S. pH, redox and photothermal tri-responsive DNA/polyethylenimine conjugated gold nanorods as nanocarriers for specific intracellular co-release of doxorubicin and chemosensitizer pyronaridine to combat multidrug resistant cancer. Nanomedicine. 2017 Jul;13(5):1785-1795. doi: 10.1016/j.nano.2017.01.014. Epub 2017 Feb 6. PubMed PMID: 28185939.

10: Gendrot M, Diawara S, Madamet M, Kounta MB, Briolant S, Wade KA, Fall M, Benoit N, Nakoulima A, Amalvict R, Diémé Y, Fall B, Wade B, Diatta B, Pradines B. Association between Polymorphisms in the Pfmdr6 Gene and Ex Vivo Susceptibility to Quinine in Plasmodium falciparum Parasites from Dakar, Senegal. Antimicrob Agents Chemother. 2017 Feb 23;61(3). pii: e01183-16. doi: 10.1128/AAC.01183-16. Print 2017 Mar. PubMed PMID: 28052850; PubMed Central PMCID: PMC5328570.

11: Zeng W, Bai Y, Wang M, Wang Z, Deng S, Ruan Y, Feng S, Yang Z, Cui L. Significant Divergence in Sensitivity to Antimalarial Drugs between Neighboring Plasmodium falciparum Populations along the Eastern Border of Myanmar. Antimicrob Agents Chemother. 2017 Jan 24;61(2). pii: e01689-16. doi: 10.1128/AAC.01689-16. Print 2017 Feb. PubMed PMID: 27919892; PubMed Central PMCID: PMC5278693.

12: Rizk MA, El-Sayed SA, AbouLaila M, Tuvshintulga B, Yokoyama N, Igarashi I. Large-scale drug screening against Babesia divergens parasite using a fluorescence-based high-throughput screening assay. Vet Parasitol. 2016 Aug 30;227:93-7. doi: 10.1016/j.vetpar.2016.07.032. Epub 2016 Jul 30. PubMed PMID: 27523944.

13: Gendrot M, Fall B, Madamet M, Fall M, Wade KA, Amalvict R, Nakoulima A, Benoit N, Diawara S, Diémé Y, Diatta B, Wade B, Pradines B. Absence of Association between Polymorphisms in the RING E3 Ubiquitin Protein Ligase Gene and Ex Vivo Susceptibility to Conventional Antimalarial Drugs in Plasmodium falciparum Isolates from Dakar, Senegal. Antimicrob Agents Chemother. 2016 Jul 22;60(8):5010-3. doi: 10.1128/AAC.03105-15. Print 2016 Aug. PubMed PMID: 27185795; PubMed Central PMCID: PMC4958203.

14: Fall B, Madamet M, Camara C, Amalvict R, Fall M, Nakoulima A, Diatta B, Diémé Y, Wade B, Pradines B. Plasmodium falciparum In Vitro Resistance to Monodesethylamodiaquine, Dakar, Senegal, 2014. Emerg Infect Dis. 2016 May;22(5):841-5. doi: 10.3201/eid2205.151321. PubMed PMID: 27088703; PubMed Central PMCID: PMC4861513.

15: Leang R, Canavati SE, Khim N, Vestergaard LS, Borghini Fuhrer I, Kim S, Denis MB, Heng P, Tol B, Huy R, Duparc S, Dondorp AM, Menard D, Ringwald P. Efficacy and Safety of Pyronaridine-Artesunate for Treatment of Uncomplicated Plasmodium falciparum Malaria in Western Cambodia. Antimicrob Agents Chemother. 2016 Jun 20;60(7):3884-90. doi: 10.1128/AAC.00039-16. Print 2016 Jul. PubMed PMID: 26926629; PubMed Central PMCID: PMC4914696.

16: Madamet M, Briolant S, Amalvict R, Benoit N, Bouchiba H, Cren J, Pradines B; French National Centre for Imported Malaria Study Group. The Plasmodium falciparum chloroquine resistance transporter is associated with the ex vivo P. falciparum African parasite response to pyronaridine. Parasit Vectors. 2016 Feb 9;9:77. doi: 10.1186/s13071-016-1358-z. PubMed PMID: 26858119; PubMed Central PMCID: PMC4746765.

17: Ayyoub A, Methaneethorn J, Ramharter M, Djimde AA, Tekete M, Duparc S, Borghini-Fuhrer I, Shin JS, Fleckenstein L. Population Pharmacokinetics of Pyronaridine in Pediatric Malaria Patients. Antimicrob Agents Chemother. 2015 Dec 14;60(3):1450-8. doi: 10.1128/AAC.02004-15. PubMed PMID: 26666916; PubMed Central PMCID: PMC4775925.

18: Nelwan EJ, Ekawati LL, Tjahjono B, Setiabudy R, Sutanto I, Chand K, Ekasari T, Djoko D, Basri H, Taylor WR, Duparc S, Subekti D, Elyazar I, Noviyanti R, Sudoyo H, Baird JK. Randomized trial of primaquine hypnozoitocidal efficacy when administered with artemisinin-combined blood schizontocides for radical cure of Plasmodium vivax in Indonesia. BMC Med. 2015 Dec 11;13:294. doi: 10.1186/s12916-015-0535-9. PubMed PMID: 26654101; PubMed Central PMCID: PMC4676167.

19: Sagara I, Beavogui AH, Zongo I, Soulama I, Borghini-Fuhrer I, Fofana B, Camara D, Somé AF, Coulibaly AS, Traore OB, Dara N, Kabore MJ, Thera I, Compaore YD, Sylla MM, Nikiema F, Diallo MS, Dicko A, Gil JP, Borrmann S, Duparc S, Miller RM, Doumbo OK, Shin J, Bjorkman A, Ouedraogo JB, Sirima SB, Djimdé AA. Safety and efficacy of re-treatments with pyronaridine-artesunate in African patients with malaria: a substudy of the WANECAM randomised trial. Lancet Infect Dis. 2016 Feb;16(2):189-98. doi: 10.1016/S1473-3099(15)00318-7. Epub 2015 Oct 23. PubMed PMID: 26601738; PubMed Central PMCID: PMC4726763.

20: Bélard S, Kurth F. Pyronaridine-artesunate retreatment for malaria. Lancet Infect Dis. 2016 Feb;16(2):136-7. doi: 10.1016/S1473-3099(15)00353-9. Epub 2015 Oct 23. PubMed PMID: 26601737.